Ethyl 3-phenylisothiazole-5-carboxylate
Description
Contextualization within Isothiazole (B42339) Chemistry Research
Research into isothiazole chemistry has revealed a class of compounds with significant utility in both medicinal chemistry and organic synthesis. The unique arrangement of two electronegative heteroatoms in a 1,2-relationship imparts distinct chemical properties to the isothiazole ring system. While the synthesis of isothiazoles has historically been considered challenging compared to other 1,2-azoles, a variety of methods have been developed to access this important scaffold. Isothiazoles and their derivatives have been investigated for a wide range of applications, underscoring the importance of this heterocyclic system in contemporary chemical research.
Significance of the Isothiazole Ring System in Contemporary Chemical Research
The isothiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.gov The isothiazole nucleus is found in various compounds with applications as antibacterial, anticancer, acaricidal, insecticidal, and fungicidal agents. nih.gov For instance, the well-known antibacterial drug Sulfasomizole contains an isothiazole ring. nih.gov The incorporation of the isothiazole heterocycle can enhance the stability of a molecule against enzymatic degradation, which is a valuable property in drug design. nih.gov Beyond its medicinal applications, the isothiazole ring system is also utilized in industrial contexts, for example, as corrosion inhibitors. The inherent reactivity and electronic properties of the isothiazole ring make it a valuable building block for the synthesis of more complex molecular architectures.
Overview of Research Trajectories for Related Phenyl-Substituted Thiazole (B1198619)/Isothiazole Esters
The research landscape for phenyl-substituted thiazole and isothiazole esters is diverse, with significant efforts directed towards the synthesis of novel derivatives and the evaluation of their biological activities. Thiazole derivatives, which are structural isomers of isothiazoles, have also attracted considerable attention due to their wide range of biological activities, including anesthetic and anti-inflammatory properties. researchgate.net
A key research trajectory involves the synthesis of various substituted phenylthiazole and isothiazole carboxamides and esters to explore their potential as therapeutic agents. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com Similarly, the synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been pursued to investigate their fungicidal and herbicidal activities. researchgate.net
Another significant area of research is the development of efficient and environmentally friendly synthetic methods for these compounds. Green chemistry approaches, such as one-pot multicomponent reactions and the use of eco-friendly solvents and catalysts, are being increasingly employed for the synthesis of thiazole derivatives. bepls.com For instance, a clean, efficient, and catalyst-free multicomponent domino reaction has been reported for the synthesis of trisubstituted thiazoles in water under microwave conditions. bepls.com
Furthermore, the exploration of phenylthiazoles as antibacterial agents against multidrug-resistant bacteria is an active area of research. rsc.orgrsc.org Structural modifications of the phenylthiazole scaffold are being investigated to enhance antibacterial potency and overcome resistance mechanisms. rsc.orgrsc.org These research efforts highlight the continued interest in phenyl-substituted thiazole and isothiazole esters as valuable scaffolds for the development of new functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIUKPNMRBLQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458380 | |
| Record name | Ethyl 3-phenylisothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27545-57-9 | |
| Record name | Ethyl 3-phenylisothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Strategies
De Novo Synthesis of the Isothiazole (B42339) Ring System Bearing Ethyl Carboxylate and Phenyl Substituents
The formation of the isothiazole ring is a critical step in the synthesis of Ethyl 3-phenylisothiazole-5-carboxylate. Various strategies have been developed to construct this heterocyclic core, ranging from direct cyclization methods to multi-component reactions.
Direct Cyclization Approaches
Direct cyclization methods often involve the formation of the key N-S bond from a suitably functionalized acyclic precursor. One potential pathway involves the cyclization of a β-ketothioamide derivative. For instance, the reaction of a compound containing a benzoyl group and a thioamide linked by a three-carbon chain with an oxidizing agent could, in principle, lead to the formation of the 3-phenylisothiazole (B82050) ring. The subsequent introduction of the ethyl carboxylate group at the 5-position would then be necessary.
A documented approach that provides a closely related structure is the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid. mdpi.comresearchgate.net This synthesis starts from 3-bromo-4-phenylisothiazole-5-carboxamide, which is then converted to the carboxylic acid. mdpi.comresearchgate.net While this provides the 3-phenylisothiazole core, it necessitates subsequent dehalogenation at the 4-position and esterification to yield the final target molecule.
Multi-component Reactions for Isothiazole Core Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. While specific MCRs leading directly to this compound are not extensively documented, related methodologies for thiazole (B1198619) synthesis suggest potential avenues. For example, a one-pot, three-component synthesis of 2-iminothiazoles has been developed using nitroepoxides, amines, and isothiocyanates under catalyst-free conditions. nih.gov Although this yields a different heterocycle, the principles of MCRs could be adapted for the synthesis of the isothiazole ring system.
A promising, though not directly applied, strategy is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a versatile route to a variety of isothiazoles. This reaction proceeds via an α-thiavinyl rhodium-carbenoid intermediate. The adaptation of this methodology using a suitable thiadiazole and a nitrile precursor bearing the required phenyl and carboxylate functionalities could potentially lead to the desired isothiazole core.
Photochemical Synthesis and Transformations
Photoarylation Reactions Leading to Isothiazole-4-carboxylates
While specific examples of photoarylation reactions leading directly to this compound are scarce in the literature, the concept of photoarylation on heterocyclic rings is established. Such reactions typically involve the light-induced reaction of an arylating agent with the heterocycle. For isothiazoles, this could potentially be used to introduce the phenyl group at the 3-position of a pre-formed isothiazole-5-carboxylate ring. However, controlling the regioselectivity of such reactions can be challenging.
Investigation of Photoisomerization Phenomena (e.g., Thiazole to Isothiazole)
The photochemical isomerization of five-membered heterocycles, including the interconversion of thiazoles and isothiazoles, has been a subject of theoretical and experimental investigation. chemistryworld.com It has been proposed that upon photoexcitation, these heterocycles can undergo a series of rearrangements, potentially leading to the formation of their isomers. chemistryworld.com For instance, a substituted thiazole could, under specific photochemical conditions, rearrange to form the corresponding isothiazole. This approach could offer a novel synthetic route to this compound from a more readily available ethyl 2-phenylthiazole-5-carboxylate precursor. However, these transformations are often complex, and achieving high selectivity and yield for a specific isomer can be a significant challenge.
Functional Group Interconversions and Esterification Techniques
Once the 3-phenylisothiazole core is established, the final step in the synthesis of this compound is the introduction or modification of the ester group at the 5-position.
A common and direct method is the Fischer esterification of the corresponding carboxylic acid, 3-phenylisothiazole-5-carboxylic acid, with ethanol (B145695) in the presence of an acid catalyst. This reaction is typically performed by heating the carboxylic acid and excess ethanol with a strong acid like sulfuric acid.
Alternatively, the ester can be prepared from the corresponding acyl chloride. The conversion of 3-phenylisothiazole-5-carboxylic acid to its acyl chloride, followed by reaction with ethanol, provides another route to the final product.
In cases where the isothiazole ring is synthesized with a different functional group at the 5-position, such as a nitrile or an amide, functional group interconversion becomes necessary. For example, the hydrolysis of a 3-phenylisothiazole-5-carbonitrile would yield the carboxylic acid, which can then be esterified as described above. Similarly, the hydrolysis of a 3-phenylisothiazole-5-carboxamide can also provide the carboxylic acid precursor. mdpi.comresearchgate.net
Table of Synthetic Precursors and Intermediates
| Compound Name | Role in Synthesis |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | Precursor to the carboxylic acid |
| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | Intermediate for dehalogenation and esterification mdpi.comresearchgate.net |
| 3-Phenylisothiazole-5-carboxylic Acid | Direct precursor for esterification |
| 3-Phenylisothiazole-5-carbonyl Chloride | Activated intermediate for esterification |
| 3-Phenylisothiazole-5-carbonitrile | Precursor for hydrolysis to the carboxylic acid |
| Ethyl 2-phenylthiazole-5-carboxylate | Potential precursor for photochemical isomerization |
Transformation of Carboxamide Precursors to Carboxylic Acids
A key step in the synthesis of this compound often involves the hydrolysis of a corresponding carboxamide precursor to the carboxylic acid. Research has demonstrated efficient methods for this transformation on closely related isothiazole systems. For instance, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from 3-bromo-4-phenylisothiazole-5-carboxamide has been achieved with high yields. mdpi.com
One reported method involves treating the carboxamide with sodium nitrite (B80452) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C). This approach has been shown to be highly efficient, affording the desired carboxylic acid in excellent yields, often as high as 99%. mdpi.com The reaction proceeds rapidly, typically within 15 minutes. mdpi.com An alternative, though lower-yielding, method involves the use of sodium nitrite in concentrated sulfuric acid at elevated temperatures (ca. 100 °C), which resulted in a 39% yield of the carboxylic acid. mdpi.com The milder conditions of the TFA method make it a more favorable approach.
These transformations are crucial as they provide the necessary carboxylic acid intermediate, 3-phenylisothiazole-5-carboxylic acid, which is then poised for esterification.
Esterification Pathways to Ethyl Carboxylate Derivatives
The conversion of the carboxylic acid to its corresponding ethyl ester is a fundamental transformation in the synthesis of the target molecule. The most common and well-established method for this is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. chemguide.co.uk
The reaction is an equilibrium process, and to drive it towards the formation of the ester, a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas is typically employed. chemguide.co.uk The use of a large excess of the alcohol reactant also helps to shift the equilibrium to favor the product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester. masterorganicchemistry.com
While a specific protocol for the esterification of 3-phenylisothiazole-5-carboxylic acid to its ethyl ester is not extensively detailed in the literature, the general principles of Fischer esterification are broadly applicable. The reaction conditions, such as temperature and catalyst choice, would likely be optimized for the specific substrate to maximize the yield of this compound. Another approach to esterification involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ethanol.
Regioselective Synthesis Approaches
Base-Promoted Regioselective Cyclization Methodologies
Base-promoted cyclization reactions are a powerful tool for the synthesis of isothiazole derivatives. organic-chemistry.org These methods often involve the condensation of a sulfur-containing species with a suitable three-carbon synthon, where the base facilitates the key ring-closing step. For instance, the synthesis of 3,5-disubstituted isothiazoles can be achieved from β-ketodithioesters or β-ketothioamides and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). organic-chemistry.org The reaction proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation to furnish the isothiazole ring. organic-chemistry.org
While a direct application of this method to the synthesis of this compound is not explicitly documented, it provides a conceptual framework. A plausible approach could involve the reaction of a β-ketoester bearing a phenyl group with a sulfurizing and aminating agent under basic conditions to regioselectively form the desired 3-phenyl-5-carboxylate isothiazole structure. The choice of base and reaction conditions would be critical in controlling the regioselectivity of the cyclization.
Targeted Functionalization of the Isothiazole Scaffold
An alternative strategy to regioselective cyclization is the targeted functionalization of a pre-formed isothiazole ring. This approach relies on the inherent reactivity of the different positions of the isothiazole nucleus. For instance, palladium-catalyzed cross-coupling reactions have been shown to be effective for the arylation of thiazole rings, with selectivity for the 5-position. acs.org This suggests that a pre-formed ethyl isothiazole-5-carboxylate could potentially be functionalized with a phenyl group at the 3-position, or a 3-phenylisothiazole could be carboxylated and subsequently esterified at the 5-position.
The development of such targeted functionalization reactions often requires careful selection of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity and avoid side reactions.
Exploration of Novel Synthetic Protocols for this compound Analogues
The quest for new bioactive molecules continually drives the development of novel synthetic protocols for analogues of this compound. Research into the synthesis of related thiazole and isoxazole (B147169) derivatives provides valuable insights into potential new routes.
For example, the synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates highlights the construction of complex molecules incorporating similar structural motifs. researchgate.net Additionally, the development of green and efficient methods for the synthesis of thiazole derivatives, such as one-pot multi-component reactions under microwave irradiation or using environmentally benign solvents, points towards future directions in the synthesis of isothiazole analogues. bepls.com
Furthermore, the synthesis of various substituted thiazoles and isoxazoles, such as ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate and 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, demonstrates the versatility of synthetic methods that could be adapted for the preparation of novel this compound analogues with diverse functionalities. researchgate.netnih.gov These explorations are vital for expanding the chemical space around this important scaffold and for the discovery of new compounds with potential applications in various fields.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While a specific single-crystal X-ray diffraction study for ethyl 3-phenylisothiazole-5-carboxylate is not widely published, analysis of closely related isosteres, such as ethyl 5-phenylisoxazole-3-carboxylate, provides significant insight into the expected structural features. researchgate.net
Single-crystal X-ray diffraction (SCXRD) analysis would provide unequivocal proof of the molecular structure of this compound. mdpi.com For a related compound, ethyl 5-phenylisoxazole-3-carboxylate, SCXRD revealed an almost planar molecule, with the phenyl ring being nearly coplanar with the isoxazole (B147169) ring. researchgate.net The ester group was also found to lie in almost the same plane as the heterocyclic system. researchgate.net
A similar analysis for this compound would be expected to yield precise bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the phenyl group at the C3 position and the ethyl carboxylate group at the C5 position of the isothiazole (B42339) ring. The resulting crystal data would be presented in a standardized format, as shown for an analogous compound below.
| Parameter | Value (for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) |
| Formula | C₁₃H₁₀F₃NO₂S nih.gov |
| Molecular Weight | 301.28 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a (Å) | 8.930 (3) nih.gov |
| b (Å) | 21.232 (6) nih.gov |
| c (Å) | 7.574 (2) nih.gov |
| β (°) | 110.861 (4) nih.gov |
| Volume (ų) | 1342.0 (7) nih.gov |
| Z | 4 nih.gov |
This table presents crystallographic data for a related thiazole (B1198619) compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule in a crystal is equal to the sum of the electron densities of all other molecules.
H···H contacts: Typically the most significant contribution, representing van der Waals forces. nih.govnih.gov
O···H/H···O contacts: Indicative of hydrogen bonding, which can be seen as distinct spikes on the fingerprint plot. nih.gov
C···H/H···C contacts: Also contribute significantly to the molecular packing. nih.govnih.gov
N···H/H···N contacts: Represent interactions involving the heterocyclic nitrogen atom. nih.gov
In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into inversion dimers through pairs of C—H⋯O hydrogen bonds. researchgate.net A similar investigation of this compound would elucidate the specific roles of the sulfur and nitrogen atoms of the isothiazole ring and the carbonyl oxygen in directing the supramolecular assembly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of the molecular framework.
The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl ester group. Based on general principles and data from analogous structures, the following assignments can be predicted. organicchemistrydata.orgorgchemboulder.com The protons of the phenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). ucalgary.ca The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of their mutual coupling. ucalgary.ca The chemical shift of the methylene quartet is expected to be downfield (around δ 4.4 ppm) due to the deshielding effect of the adjacent oxygen atom. ucalgary.ca The isothiazole ring proton at the C4 position would appear as a singlet in the aromatic region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Phenyl-H | ~7.5 - 8.0 | Multiplet | 5H |
| Isothiazole-H (C4) | ~8.0 - 8.5 | Singlet | 1H |
| -O-CH₂ -CH₃ | ~4.4 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H |
This table presents predicted ¹H-NMR data based on established chemical shift ranges and data from similar structures. orgchemboulder.comucalgary.ca
The proton-decoupled ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the phenyl and isothiazole rings, and the carbons of the ethyl group. organicchemistrydata.org Studies on isothiazole derivatives show that the chemical shifts of the ring carbons are characteristic of the heterocyclic system. cdnsciencepub.com The ester carbonyl carbon (C=O) is expected to have the most downfield shift, typically appearing around δ 160-170 ppm. ucalgary.camdpi.com The carbons of the ethyl group are found in the upfield region of the spectrum. ucalgary.ca
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Ester) | ~162 |
| Isothiazole-C 3 | ~165-170 |
| Isothiazole-C 5 | ~140-145 |
| Phenyl-C (quaternary) | ~130-135 |
| Phenyl-C H | ~128-131 |
| Isothiazole-C 4 | ~120-125 |
| -O-C H₂-CH₃ | ~61 |
| -O-CH₂-C H₃ | ~14 |
This table presents predicted ¹³C-NMR data based on established chemical shift ranges and data from related isothiazole structures. ucalgary.cacdnsciencepub.commdpi.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. youtube.com It would also reveal the coupling network within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signal at ~4.4 ppm to the carbon signal at ~61 ppm (the -CH₂- of the ethyl group) and the proton signal at ~1.4 ppm to the carbon signal at ~14 ppm (the -CH₃- group). researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edunih.gov HMBC is particularly powerful for connecting different fragments of the molecule. Key expected correlations for this compound would include:
A correlation from the methylene protons (-CH₂) of the ethyl group to the ester carbonyl carbon (~162 ppm), confirming the ester linkage.
Correlations from the isothiazole proton (C4-H) to the ring carbons C3 and C5, as well as the carbonyl carbon.
Correlations from the ortho-protons of the phenyl ring to the isothiazole carbon at C3, confirming the attachment point of the phenyl group.
Together, these 2D NMR techniques provide a robust and detailed map of the molecular connectivity, allowing for the complete and confident structural elucidation of this compound. youtube.comnih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.
The most prominent peaks can be assigned to the carbonyl group (C=O) of the ethyl ester, the C-O stretching of the ester, the aromatic C=C bonds of the phenyl ring, and the vibrations associated with the isothiazole ring. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also readily identifiable.
Based on data from structurally related compounds, the following table summarizes the anticipated vibrational frequencies for this compound. mdpi.comresearchgate.net For instance, the FTIR spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid shows a strong C=O stretch at 1736 cm⁻¹, providing a solid reference for the carbonyl vibration in the target molecule. mdpi.com Similarly, analysis of various carboxylates confirms the expected regions for asymmetric and symmetric stretches.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Functional Group |
| C-H Stretch (Aromatic) | 3100-3000 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl Group |
| C=O Stretch (Ester) | 1725-1705 | Ethyl Carboxylate |
| C=C Stretch (Aromatic) | 1600-1450 | Phenyl Ring |
| C=N Stretch | 1550-1470 | Isothiazole Ring |
| C-O Stretch (Ester) | 1300-1200 | Ethyl Carboxylate |
| S-N Stretch | 900-800 | Isothiazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₁NO₂S), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions. The fragmentation process is often initiated by the loss of the ethoxy group (-OCH₂CH₃) from the ester, a common fragmentation pathway for ethyl esters. Another expected fragmentation is the loss of the entire ethyl carboxylate group. The stability of the phenylisothiazole core would likely result in prominent peaks corresponding to this structural unit.
Analysis of related structures, such as ethyl 3-phenyloxirane-2-carboxylate, reveals typical fragmentation patterns involving the ethyl ester and phenyl groups, which can be extrapolated to predict the behavior of this compound. nist.gov The mass spectrum of 3-bromo-4-phenylisothiazole-5-carboxylic acid also shows the stability of the isothiazole ring structure under mass spectrometric conditions. mdpi.com
| Ion | Proposed Structure | m/z (Expected) |
| [M]⁺ | [C₁₂H₁₁NO₂S]⁺ | 233.05 |
| [M - OCH₂CH₃]⁺ | [C₁₀H₆NOS]⁺ | 190.02 |
| [M - COOCH₂CH₃]⁺ | [C₉H₆NS]⁺ | 160.02 |
| [C₆H₅]⁺ | Phenyl Cation | 77.04 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophores are the phenyl group and the isothiazole ring, which together form a conjugated system.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic and heterocyclic rings. The presence of non-bonding electrons on the nitrogen, sulfur, and oxygen atoms may also allow for n → π* transitions. The conjugation between the phenyl ring and the isothiazole ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores.
For example, a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, exhibits a maximum absorption (λmax) at 298 nm in dichloromethane, which is indicative of the electronic transitions within the phenylisothiazole system. mdpi.com It is anticipated that this compound will have a similar absorption profile. The solvent used can influence the position and intensity of the absorption bands.
| Electronic Transition | Expected Wavelength Range (nm) | Involved Orbitals |
| π → π | 250-320 | Phenyl and Isothiazole Rings |
| n → π | 300-350 | N, S, O atoms |
Reactivity Profiles and Mechanistic Investigations
Electrophilic Substitution Reactions on the Isothiazole (B42339) Ring and Phenyl Moiety
The isothiazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic substitution compared to benzene. However, the attached phenyl ring readily undergoes such reactions.
Detailed studies on the nitration of 3-phenylisothiazole (B82050) derivatives using a mixture of fuming nitric acid and sulfuric acid have shown that substitution occurs exclusively on the phenyl ring. jst.go.jp For 4-substituted-3-phenylisothiazoles, nitration yields the corresponding 3-(meta-nitrophenyl) derivatives. jst.go.jp In the case of the parent 3-phenylisothiazole, nitration results in a mixture of 3-(para-nitrophenyl)isothiazole and 3-(meta-nitrophenyl)isothiazole. jst.go.jp This regioselectivity indicates that the isothiazole ring acts as a deactivating, meta-directing group, with some para-substitution also possible. Kinetic studies have been performed on the nitration of isothiazoles to understand these reactivity patterns. semanticscholar.org
| Reaction | Reagents | Position of Substitution | Product Type | Reference |
| Nitration | Fuming HNO₃ / H₂SO₄ | meta-position of phenyl ring | 3-(m-nitrophenyl)isothiazole derivative | jst.go.jp |
| Nitration | Fuming HNO₃ / H₂SO₄ | para & meta positions of phenyl ring | 3-(p-nitrophenyl) & 3-(m-nitrophenyl)isothiazole | jst.go.jp |
Nucleophilic Attack and Substitution at Ring Positions
Nucleophilic attack on Ethyl 3-phenylisothiazole-5-carboxylate can occur at several positions, including the ester carbonyl carbon and the carbon atoms of the isothiazole ring.
The ester group at the C-5 position is a prime site for nucleophilic acyl substitution. Reactions such as hydrolysis (with acid or base) or aminolysis can convert the ethyl ester into the corresponding carboxylic acid or amide, respectively. For instance, related 3-bromo-4-phenylisothiazole-5-carboxamide can be hydrolyzed to 3-bromo-4-phenylisothiazole-5-carboxylic acid using sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com
The isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the C-5 position, which can be facilitated by the electron-withdrawing nature of the adjacent sulfur atom and the ester group. This can sometimes lead to ring-opening reactions. researchgate.net The reactivity is significantly enhanced in derivatives like isothiazole 1,1-dioxides, where cyclic sulfonamides (sultams) readily react with nucleophiles at the C-5 position via a Michael-type addition. medwinpublishers.com
Lithiation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orguwindsor.ca The DMG interacts with the lithium cation through a heteroatom, creating a temporary complex that increases the kinetic acidity of the nearby C-H bond. baranlab.orgorganic-chemistry.org
In this compound, the isothiazole ring can function as a DMG. The nitrogen atom's lone pair can coordinate to the lithium atom of a reagent like n-butyllithium, directing deprotonation to the ortho-position of the phenyl ring. wikipedia.org This generates a lithiated intermediate that can be "quenched" by reacting it with various electrophiles (E+), introducing a wide range of substituents specifically at the ortho-position of the phenyl group. This method offers high regioselectivity that is not achievable with standard electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org
General Scheme for Directed ortho-Metalation:
Complexation: The isothiazole ring coordinates with the alkyllithium reagent.
Deprotonation: The alkyllithium base removes a proton from the ortho-position of the phenyl ring, forming an aryllithium intermediate.
Electrophilic Quench: The aryllithium reacts with an added electrophile (e.g., CO₂, aldehydes, alkyl halides) to form the ortho-substituted product.
Radical Reactions and Their Application in Functionalization
The Minisci reaction is a classic method for the C-H functionalization of electron-deficient heterocycles through the addition of a nucleophilic carbon-centered radical. wikipedia.org While six-membered N-heterocycles are common substrates, the reaction has been extended to azoles, including isothiazoles, which can be more challenging substrates due to being comparatively less electron-poor. hw.ac.ukrsc.org
This reaction allows for the direct alkylation of the heteroaromatic ring. In the context of this compound, a radical generated from a precursor (such as a carboxylic acid, alcohol, or boronic acid) would add to one of the carbon positions of the isothiazole ring, followed by rearomatization to yield the functionalized product. wikipedia.orghw.ac.uk
Modern advancements often employ photoredox catalysis to generate the necessary radicals under mild conditions. nih.gov These methods use a photocatalyst that, upon irradiation with visible light, can initiate the process of radical formation from stable precursors. nih.govrsc.org This approach offers excellent functional group tolerance and is suitable for late-stage functionalization. nih.gov
| Reaction Type | Key Features | Application | Reference |
| Minisci Reaction | Nucleophilic radical addition to an electron-deficient heterocycle. | Direct C-H alkylation of the isothiazole ring. | wikipedia.orgrsc.org |
| Photocatalytic Minisci Reaction | Radical generation under mild visible-light conditions. | Functionalization with broad substrate scope and high tolerance. | nih.govrsc.org |
Mechanistic Studies of Cyclization and Rearrangement Processes
The formation and transformation of the isothiazole ring often involve complex, multi-step reaction sequences that provide insight into its chemical nature.
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are efficient methods for synthesizing complex heterocyclic structures. nih.govmdpi.com The synthesis of this compound itself can be achieved through such a process. One notable method involves the tandem photoarylation and photoisomerization of ethyl 2-iodothiazole-5-carboxylate. thieme-connect.com This reaction highlights an interesting rearrangement from a thiazole (B1198619) to an isothiazole scaffold.
Another strategy for forming 3,5-disubstituted isothiazoles involves a [4+1] annulation cascade. This process can be initiated by ammonium (B1175870) acetate (B1210297) reacting with β-keto dithioesters, proceeding through a sequence of imine formation, cyclization, and aerial oxidation to construct the isothiazole ring in one pot. organic-chemistry.org
Ring transformation reactions are a fundamental aspect of heterocyclic chemistry, allowing for the conversion of one ring system into another. msu.eduresearchgate.net Isothiazoles can be both the products and reactants in these transformations.
Formation from other heterocycles: Isothiazoles can be synthesized from other five-membered rings. For example, 3,5-disubstituted isothiazoles have been prepared from isoxazoles by reacting them with phosphorus pentasulfide. medwinpublishers.com Additionally, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to a wide variety of isothiazoles. organic-chemistry.org
Transformation into other heterocycles: The isothiazole ring can also be rearranged into other heterocyclic systems. Research has shown that 5-amino-3-phenylisothiazole undergoes a ring transformation when treated with aromatic nitriles, yielding 3-substituted 5-(2-aminovinyl)-1,2,4-thiadiazole derivatives. tandfonline.comtandfonline.com This process is believed to proceed through a π-sulfurane intermediate, highlighting the dynamic nature of the sulfur-nitrogen bond. tandfonline.com
Catalytic Transformations Involving the Isothiazole Moiety
The isothiazole ring, a key structural feature of this compound, is susceptible to a variety of catalytic transformations that can modify or build upon the heterocyclic core. These reactions, often mediated by transition metals, provide pathways to novel functionalized molecules. Research in this area has explored catalytic systems for both the construction and the functionalization of the isothiazole nucleus.
Detailed research has demonstrated the utility of rhodium and palladium catalysts in mediating significant transformations of isothiazole precursors and derivatives. These studies, while not always employing this compound as the direct substrate, establish fundamental principles of reactivity for the isothiazole moiety.
One notable area of investigation is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles to form isothiazoles. organic-chemistry.orgnih.govacs.orgrsc.org This method proceeds through an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.orgnih.govacs.org Optimized conditions for this transformation have been identified, highlighting the effectiveness of specific catalyst and ligand combinations. organic-chemistry.org
Another significant catalytic approach is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur, which directly constructs the isothiazole ring. rsc.orgacs.org This reaction is proposed to proceed through a Rh(I)/Rh(III) redox cycle. acs.org
Furthermore, isothiazole derivatives themselves can be part of metal complexes that act as catalysts in other reactions, such as cross-coupling reactions. thieme-connect.comthieme-connect.comthieme-connect.com While the isothiazole is part of the ligand in these cases, it underscores the interaction of the isothiazole moiety with transition metals. Although less common, catalytic ring-opening reactions of related sulfur-containing heterocycles like 2-aminothiazoles have been achieved using palladium catalysts, suggesting potential pathways for isothiazole ring transformations as well. researchgate.netresearchgate.net
The following tables summarize key findings from the literature on catalytic transformations relevant to the isothiazole moiety.
Table 1: Rhodium-Catalyzed Synthesis of Isothiazoles
| Reaction Type | Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Transannulation | [Rh(COD)Cl]₂ / DPPF | 1,2,3-Thiadiazoles and Nitriles | Efficient synthesis of a wide variety of isothiazoles. Electron-deficient nitriles showed higher reactivity. The method was successfully scaled up. | organic-chemistry.org |
| Oxidative Annulation | Rhodium Catalyst | Benzimidates and Elemental Sulfur | Direct construction of the isothiazole ring. The alkoxy substituent at C3 can be used for further functionalization. | acs.org |
Table 2: Palladium-Catalyzed Transformations of Related Heterocycles
| Reaction Type | Catalyst | Substrates | Products | Reference |
|---|---|---|---|---|
| Ring-Opening/Arylation/Cyclization | Palladium Catalyst | 2-Aminothiazoles and Aryl Halides | Isocytosine Analogues | researchgate.net |
| Oxidative C-H/C-H Cross-Coupling | Palladium Catalyst | Benzothiazoles and Thiophenes/Thiazoles | Cross-coupled bi-heterocyclic compounds | rsc.org |
These studies collectively demonstrate the potential for catalytic transformations of the isothiazole ring system, providing valuable tools for synthetic chemists to access a diverse range of isothiazole-containing compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular orbitals and energy landscapes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of Ethyl 3-phenylisothiazole-5-carboxylate can be calculated with a high degree of accuracy. materialsciencejournal.org These calculations are performed in the gaseous phase to represent the molecule in an isolated state. materialsciencejournal.org The resulting optimized structure corresponds to a minimum on the potential energy landscape, representing the most stable conformation of the molecule. For instance, studies on related heterocyclic compounds have successfully used DFT to obtain structural parameters. orientjchem.org The carbon skeleton of the molecule can be confirmed through these computational methods. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP (Note: The following data is illustrative and represents typical values that would be obtained from such a calculation.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | S1-C3 | 1.75 |
| Bond Length (Å) | N2-C3 | 1.32 |
| Bond Length (Å) | C4-C5 | 1.40 |
| Bond Length (Å) | C5-C(O)O | 1.48 |
| Bond Angle (°) | C5-S1-C3 | 92.5 |
| Bond Angle (°) | S1-C3-N2 | 115.0 |
| Dihedral Angle (°) | C4-C5-C(O)-O | 178.0 |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. niscpr.res.in The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl and isothiazole (B42339) rings, while the LUMO may be distributed over the carboxylate group. The analysis of these orbitals helps in understanding intramolecular charge transfer processes. niscpr.res.in Electronic transitions, such as π-to-π*, can be identified using Time-Dependent DFT (TD-DFT) calculations, which predict the molecule's UV-Vis absorption spectrum. materialsciencejournal.orgnih.gov
Table 2: Illustrative Frontier Orbital Energies for this compound (Note: The following data is illustrative.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.20 |
| Energy Gap (ΔE) | 4.65 |
Computational methods, particularly DFT, are invaluable for predicting spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.net Theoretical vibrational frequencies are typically calculated and then scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR spectra. materialsciencejournal.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data obtained in solvents like DMSO-d6. orientjchem.orgepstem.net This correlative analysis aids in the definitive assignment of spectral bands and signals to specific functional groups and atoms within the molecule. materialsciencejournal.org
Table 3: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data (Note: The following data is illustrative.)
| Spectroscopy | Functional Group/Proton | Predicted Value | Experimental Value |
|---|---|---|---|
| IR (cm⁻¹) | C=O stretch (ester) | 1725 | 1720 |
| IR (cm⁻¹) | C=N stretch (isothiazole) | 1610 | 1605 |
| ¹H NMR (ppm) | -OCH₂CH₃ | 4.35 (q) | 4.38 (q) |
| ¹³C NMR (ppm) | C=O (ester) | 162.5 | 162.1 |
Conformational Analysis and Intramolecular Interactions
The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For this compound, the relative orientation of the phenyl ring with respect to the isothiazole ring, as well as the conformation of the ethyl ester group, are of particular interest. Computational potential energy surface scans can identify the most stable conformers and the energy barriers between them. nih.gov Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a crucial role in determining the preferred conformation. Hirshfeld surface analysis, a technique used in related heterocyclic systems, can be employed to visualize and quantify these weak intermolecular and intramolecular contacts. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the activation energies for different potential routes, the most plausible reaction mechanism can be determined. For instance, the synthesis of related isothiazole-5-carboxylic acids has been explored experimentally, and computational studies could provide deeper insights into the transformation of functional groups involved. mdpi.com Such studies are crucial for optimizing reaction conditions and improving yields.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are often performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent or a biological environment. researchgate.net MD simulations model the movement of atoms over time, allowing for extensive conformational sampling and the analysis of intermolecular interactions with solvent molecules or other solutes. nih.govdergipark.org.tr For this compound, MD simulations could reveal how the molecule interacts with water or other solvents, providing information on its solubility and the stability of its different conformers in solution. researchgate.net
Advanced Derivatization and Analogue Synthesis
Modifications at the Phenyl Ring Substituent
The phenyl ring provides a broad canvas for introducing a variety of substituents to modulate the electronic and steric properties of the molecule.
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the case of 3-phenylisothiazole (B82050), the isothiazole (B42339) ring acts as a deactivating group due to its electron-withdrawing nature. This deactivation slows the rate of substitution compared to benzene. wikipedia.orgreddit.com
The directing effect of the isothiazole substituent on the phenyl ring will guide incoming electrophiles primarily to the meta position. This is because the deactivating nature of the heterocycle withdraws electron density from the ortho and para positions, making the meta position the most reactive site for electrophilic attack. However, the presence of the lone pair on the adjacent oxygen atom in ester groups can donate electron density and favor ortho or para substitution on that ring. reddit.com
Standard electrophilic substitution reactions that can be applied include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.commasterorganicchemistry.com
Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. uci.edu
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the deactivating nature of the isothiazole ring can make these reactions challenging. masterorganicchemistry.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product (Substituent Position) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | meta-nitro derivative |
| Bromination | Br₂, FeBr₃ | meta-bromo derivative |
| Sulfonation | H₂SO₄, SO₃ | meta-sulfonic acid derivative |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com This methodology can be used to attach new aryl or heteroaryl groups to the phenyl ring of the isothiazole scaffold. To achieve this, the phenyl ring must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine, via electrophilic aromatic substitution as described previously.
The general Suzuki-Miyaura coupling protocol involves the reaction of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This approach allows for the synthesis of complex biaryl structures that would be difficult to access through other methods. nih.gov While specific examples on ethyl 3-(bromo-phenyl)isothiazole-5-carboxylate are not prevalent, the methodology is widely applied to similar heterocyclic systems. nih.govresearchgate.netbohrium.com
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|---|---|---|
| Ethyl 3-(4-bromophenyl)isothiazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 3-(biphenyl-4-yl)isothiazole-5-carboxylate |
| Ethyl 3-(4-bromophenyl)isothiazole-5-carboxylate | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Ethyl 3-(4-(thiophen-2-yl)phenyl)isothiazole-5-carboxylate |
Derivatization of the Ethyl Carboxylate Group
The ethyl carboxylate group at the 5-position is a versatile functional handle that can be readily converted into a range of other functionalities, including carboxylic acids, amides, hydrazides, and alcohols.
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-phenylisothiazole-5-carboxylic acid, under either acidic or basic conditions.
Alkaline Hydrolysis (Saponification): This is a common and often preferred method, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible and yields the carboxylate salt, which is then protonated with a strong acid in a separate workup step to afford the free carboxylic acid.
Acid-Catalyzed Hydrolysis: This involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.
The resulting 3-phenylisothiazole-5-carboxylic acid is a key intermediate for further derivatization, particularly for the synthesis of amides via coupling reactions. semanticscholar.org
The ethyl ester can be converted into amides and hydrazides, which are common functional groups in biologically active molecules.
Amidation: Direct amidation can be achieved by heating the ester with a primary or secondary amine, sometimes with a base catalyst. nih.gov A more common and efficient route involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid (as described in 6.2.1), which is then activated and coupled with an amine. lookchemmall.comnih.gov Common coupling agents include carbodiimides (e.g., EDC) or other peptide coupling reagents. semanticscholar.orgthermofisher.com
Hydrazide Formation: The corresponding carbohydrazide (B1668358) is readily synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically by heating in a solvent like ethanol (B145695). nih.govgoogle.com This reaction is often efficient and provides a key intermediate, 3-phenylisothiazole-5-carbohydrazide, which can be further reacted with aldehydes or ketones to form hydrazones or cyclized to form various other heterocyclic systems. nih.govnih.govslu.se
Table 3: Synthesis of Amide and Hydrazide Derivatives
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Ethyl 3-phenylisothiazole-5-carboxylate | 1. NaOH(aq), Heat; 2. HCl(aq); 3. Aniline, EDC | N-phenyl-3-phenylisothiazole-5-carboxamide |
| This compound | Hydrazine hydrate, Ethanol, Heat | 3-Phenylisothiazole-5-carbohydrazide |
The ester group can be reduced to a primary alcohol, (3-phenylisothiazol-5-yl)methanol. This transformation is typically accomplished using strong reducing agents.
Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are effective for this reduction. The reaction requires careful handling due to the high reactivity of LiAlH₄.
The resulting alcohol is itself a versatile intermediate. It can be:
Oxidized: Mild oxidation (e.g., using PCC or Dess-Martin periodinane) can convert the alcohol to 3-phenylisothiazole-5-carbaldehyde. Stronger oxidation would re-form the carboxylic acid.
Converted to Halides: The hydroxyl group can be substituted by a halogen (e.g., using SOCl₂ for chlorine or PBr₃ for bromine) to produce a reactive halomethyl-isothiazole derivative, which can participate in various nucleophilic substitution and coupling reactions.
Esterified/Etherified: The alcohol can react with acyl chlorides or alkyl halides to form new esters or ethers, respectively, further expanding the library of accessible analogues.
Ring Modifications and Functionalization at Other Isothiazole Positions
The isothiazole ring of this compound, while relatively stable, offers opportunities for further functionalization, enabling the synthesis of a diverse range of analogues with potentially new or enhanced properties. The primary sites for modification on the isothiazole ring itself are the C4 position and the nitrogen and sulfur heteroatoms, although the latter is less common.
Introduction of Halogen Substituents
The introduction of halogen atoms, such as chlorine and bromine, onto the isothiazole ring is a key synthetic transformation. This is typically achieved through electrophilic halogenation. For isothiazole systems, the C4 position is the most susceptible to electrophilic attack, provided it is unsubstituted.
In the case of this compound, the C4 position is vacant and therefore represents the primary site for halogenation. The reaction of the parent compound with a suitable halogenating agent, such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, in an appropriate solvent like acetic acid or a halogenated solvent, is expected to yield the corresponding 4-halo derivatives. The electron-withdrawing nature of the adjacent carboxylate and the phenyl group can influence the reactivity of the ring, potentially requiring specific reaction conditions to achieve high yields.
The resulting Ethyl 4-halo-3-phenylisothiazole-5-carboxylates are valuable intermediates. The halogen atom can serve as a leaving group in subsequent nucleophilic substitution reactions or as a handle for metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of the original scaffold.
| Reagent | Halogen Introduced | Typical Position | Resulting Compound |
| N-Bromosuccinimide | Bromine | C4 | Ethyl 4-bromo-3-phenylisothiazole-5-carboxylate |
| N-Chlorosuccinimide | Chlorine | C4 | Ethyl 4-chloro-3-phenylisothiazole-5-carboxylate |
| Sulfuryl chloride | Chlorine | C4 | Ethyl 4-chloro-3-phenylisothiazole-5-carboxylate |
Amination and Other Heteroatom Functionalizations
Direct amination of the isothiazole ring in this compound is generally not a feasible synthetic route. A more common and effective strategy involves a two-step process: halogenation of the C4 position followed by nucleophilic aromatic substitution (SNAr).
Starting from the Ethyl 4-halo-3-phenylisothiazole-5-carboxylate, reaction with a variety of primary or secondary amines, or ammonia (B1221849) equivalents, can lead to the formation of Ethyl 4-amino-3-phenylisothiazole-5-carboxylate derivatives. The success of this substitution is facilitated by the electron-withdrawing groups at positions 3 and 5, which activate the C4 position towards nucleophilic attack. This approach allows for the introduction of a wide array of amino functionalities, from simple amino groups to more complex substituted amines, thereby enabling fine-tuning of the molecule's physicochemical properties.
| Starting Material | Reagent/Nucleophile | Functional Group Introduced | Product Class |
| Ethyl 4-bromo-3-phenylisothiazole-5-carboxylate | Ammonia/Amine | Amino/Substituted Amino | Ethyl 4-amino-3-phenylisothiazole-5-carboxylate derivatives |
| Ethyl 4-bromo-3-phenylisothiazole-5-carboxylate | Sodium Methoxide | Methoxy | Ethyl 4-methoxy-3-phenylisothiazole-5-carboxylate |
| Ethyl 4-bromo-3-phenylisothiazole-5-carboxylate | Sodium Thiophenolate | Phenylthio | Ethyl 4-(phenylthio)-3-phenylisothiazole-5-carboxylate |
Synthesis of Fused-Ring Systems Incorporating the Isothiazole Core
The functional groups on this compound and its derivatives can be utilized to construct fused heterocyclic systems, where the isothiazole ring is annulated with another ring. Such fused systems are of significant interest as they often exhibit unique biological activities.
A common strategy involves using a 4-amino-5-carboxylate derivative, which can be prepared as described in the previous section. For example, Ethyl 4-amino-3-phenylisothiazole-5-carboxylate is a key precursor for the synthesis of isothiazolo[5,4-b]pyridines. Cyclization can be achieved by reacting the 4-amino-5-ester with a suitable three-carbon synthon. For instance, condensation with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyridine (B92270) ring.
Similarly, the synthesis of isothiazolo[4,5-d]pyrimidines can be envisioned. This would typically start from a 4,5-disubstituted isothiazole where one substituent is an amino group and the other is a precursor to a second reactive site, such as a nitrile or a carboxylate. By reacting these precursors with single-carbon reagents like formamide (B127407) or orthoformates, the pyrimidine (B1678525) ring can be constructed. These synthetic routes transform the relatively simple isothiazole scaffold into more complex, polycyclic structures with constrained geometries that can be advantageous for specific biological targets.
Synthesis of Stereoisomers and Enantiomeric Separations
This compound itself is an achiral molecule and therefore does not exist as stereoisomers. However, the synthesis of chiral derivatives is a critical aspect of modern medicinal chemistry, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.
Stereoisomers can be introduced by modifying the existing functional groups to create a chiral center. For example, reduction of the ester group to a primary alcohol, followed by asymmetric oxidation, could yield a chiral sulfoxide (B87167) at the isothiazole sulfur, though this is a challenging transformation. A more straightforward approach involves the introduction of a chiral substituent. This could be achieved by:
Derivatization of the Phenyl Ring: Introducing a chiral substituent onto the phenyl ring.
Derivatization of the Ester Group: Amidation of the carboxylate with a chiral amine would result in a diastereomeric mixture that could potentially be separated by chromatography. Alternatively, hydrolysis of the ester to the carboxylic acid, followed by coupling with a chiral alcohol, would also produce diastereomers.
Derivatization at the C4 Position: Introduction of a substituent at the C4 position that bears a stereocenter.
Once a chiral derivative is synthesized as a racemic mixture, enantiomeric separation is necessary to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose on an analytical and preparative scale. The choice of the chiral stationary phase and the mobile phase is critical and would need to be empirically determined for each specific chiral derivative.
Alternatively, asymmetric synthesis could be employed to directly produce a single enantiomer. This would involve using a chiral catalyst or a chiral auxiliary in one of the synthetic steps that establishes the stereocenter. While more elegant, the development of a stereoselective synthesis for a novel class of compounds can be a complex and resource-intensive undertaking.
Structure Activity Relationship Sar Methodologies and Design Principles
Computational Approaches to SAR Analysis
Computational methods are pivotal in modern drug discovery, enabling the analysis of large datasets of compounds to identify key structural features responsible for their biological effects. These in silico techniques, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are instrumental in guiding the synthesis of more potent and selective molecules.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new ligands with potentially enhanced activity.
For isothiazole-containing structures, pharmacophore modeling has been successfully applied. For instance, a study on isothiazolidinedione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) led to the development of a six-point pharmacophore model. monash.eduresearchgate.net This model consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor, arranged in a specific spatial orientation. monash.eduresearchgate.net The model was crucial in understanding that the hydrophobic aromatic character at a specific site was critical for inhibitory activity. monash.eduresearchgate.net
Similarly, in the context of designing antiamyloidogenic agents, a pharmacophore model (AAHRR) was generated for indole (B1671886) and isatin (B1672199) derivatives, which included features relevant to the isothiazole (B42339) scaffold's bioisosteres, such as aromatic rings and hydrogen bond acceptors. mdpi.com This model, comprising two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings, successfully distinguished between active and inactive compounds. mdpi.com Such models could be hypothetically applied to a library containing Ethyl 3-phenylisothiazole-5-carboxylate to predict its potential interactions and guide modifications.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models help in predicting the activity of novel compounds and understanding the physicochemical properties that influence their efficacy.
Both 2D and 3D-QSAR analyses have been conducted on isothiazole and related heterocyclic derivatives. A QSAR investigation on isothiazole derivatives as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase utilized molecular descriptors to build predictive models. nih.gov These models helped in identifying the indispensable structural requirements for improving the activity of this class of compounds. nih.gov
In a study on isothiazolidinedione derivatives, a 3D-QSAR model was derived from a pharmacophore alignment. The resulting model showed a high correlation coefficient (r² = 0.98) and good predictive power (q² = 0.62), indicating its robustness. monash.eduresearchgate.net The contour maps generated from such models provide a visual representation of where steric bulk, and electropositive or electronegative groups would be favorable or unfavorable for activity, thus guiding the rational design of new derivatives. For this compound, a QSAR study would involve synthesizing and testing a series of analogs with varied substituents on the phenyl ring and modifications to the ethyl ester group to build a predictive model for a specific biological target.
| QSAR Model Parameters for Isothiazolidinedione Derivatives as PTP1B Inhibitors | |
| Statistical Parameter | Value |
| r² (Correlation coefficient) | 0.98 |
| q² (Cross-validated correlation coefficient) | 0.62 |
| F value (Fisher ratio) | 428.60 |
| Source: monash.eduresearchgate.net |
Molecular Docking and Binding Mode Predictions with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, allowing for the prediction of binding affinity and the nature of molecular interactions.
Although specific docking studies for this compound are not reported, research on analogous structures provides significant insights. For example, molecular docking of thiazole (B1198619) derivatives has been used to predict their binding modes in various enzymes. In a study of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, docking was used to predict their potential as antiviral agents against the Mpro protein of SARS-CoV-2. nih.govresearchgate.net The results indicated good binding affinities for certain derivatives, highlighting key interactions within the protein's active site. nih.govresearchgate.net
In another example, new thiazole derivatives were synthesized and their anticancer activity was rationalized through docking studies against EGFR/HER2 kinase and DHFR enzymes. nih.gov The modeling proved the importance of the thiazole moiety and a hydrazide side chain for the observed activity. nih.gov For this compound, docking studies could be performed on various potential targets, such as kinases or proteases, to generate hypotheses about its mechanism of action and to identify key amino acid residues it may interact with. These interactions would likely involve the phenyl ring (via π-π stacking or hydrophobic interactions), the isothiazole ring (potentially through hydrogen bonding or dipole interactions), and the ethyl carboxylate group (as a hydrogen bond acceptor).
| Docking Results for Selected Thiazole Derivatives Against SARS-CoV-2 Mpro | |
| Compound | Binding Affinity (kcal/mol) |
| Compound 2e | Good |
| Compound 2h | Good |
| Source: nih.govresearchgate.net |
Analysis of Substituent Effects on Molecular Interactions
The nature and position of substituents on a core scaffold can dramatically influence a molecule's physical, chemical, and biological properties. Analyzing these effects is a cornerstone of structure-activity relationship studies.
For isothiazole and thiazole derivatives, the effects of various substituents have been explored in numerous studies. In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, which are structurally similar to the target compound, the presence of a cyano group on the phenyl ring was found to be a preferred substitution pattern for xanthine (B1682287) oxidase inhibition. nih.gov Its replacement with a nitro group led to a general decrease in inhibitory potency. nih.gov
Structure-activity relationship studies on 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase explored the impact of electronic and steric changes. nih.gov These studies help in understanding the structural features important for dual inhibition and guide the development of new therapeutics. nih.gov Furthermore, research into the bioactivation of isothiazoles has shown that the isothiazole ring itself can be subject to metabolic modification, and that replacing it with bioisosteric heterocycles like isoxazole (B147169) or pyrazole (B372694) can reduce this bioactivation while maintaining desired properties. nih.gov
For this compound, a systematic analysis would involve synthesizing analogs with electron-donating and electron-withdrawing groups at different positions of the phenyl ring. The impact of these substitutions on biological activity would then be measured to determine the optimal electronic and steric properties for a given target.
| Effect of Phenyl Ring Substituent on Xanthine Oxidase Inhibition by 5-Phenylisoxazole-3-carboxylic Acid Derivatives | |
| Substituent | Effect on Potency |
| Cyano group | Preferred for high potency |
| Nitro group | Reduced potency |
| Source: nih.gov |
Rational Design Strategies for Targeted Chemical Functionality
Rational design involves the deliberate creation of new molecules with a specific biological function, based on a detailed understanding of the target's structure and the ligand's SAR.
The rational design of isothiazole-containing compounds is an active area of research. For example, novel isothiazole–thiazole derivatives were designed and synthesized based on the principle of active compound derivatization, aiming to create molecules with both systemic acquired resistance-inducing and fungicidal activities. nih.gov This strategy led to the discovery of a compound with excellent in vivo anti-oomycete activity. nih.gov
Another rational design approach involves pharmacophore merging, which combines structural features from different active molecules to create a hybrid with potentially improved efficacy or a novel mechanism of action. nih.gov The isothiazole ring is often considered a valuable scaffold in such designs due to its unique electronic properties and ability to participate in various non-covalent interactions. thieme-connect.comresearchgate.net
In the context of this compound, a rational design strategy could involve modifying the core structure to enhance interactions with a chosen biological target identified through docking studies. For instance, if a hydrophobic pocket is identified near the phenyl ring, substituents could be added to increase lipophilicity and improve binding. Similarly, the ethyl carboxylate group could be modified to other esters or amides to probe for additional hydrogen bonding opportunities.
Q & A
Q. How can researchers optimize the synthesis of ethyl 3-phenylisothiazole-5-carboxylate to improve yield and purity?
Methodological Answer: Synthesis optimization involves testing reaction parameters such as solvent polarity (e.g., ethanol, acetone), catalyst selection (e.g., metal chlorides, K₂CO₃), and reaction time (9–13 hours). For example, cyclocondensation of hydrazides with carbethoxyformimidate derivatives under reflux conditions can yield triazole or isothiazole analogs. Parallel small-scale trials with varying stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) and monitoring via TLC/HPLC are recommended to identify optimal conditions. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures can enhance purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer: Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H stretches for amines).
- ¹H/¹³C NMR : For structural elucidation (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.2–4.4 ppm).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- Elemental analysis : To validate empirical formulas.
- Melting point determination : For consistency with literature values .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store the compound in airtight containers under refrigeration (2–8°C) to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to minimize moisture exposure. During handling, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Electrostatic discharge risks can be mitigated by grounding equipment and using conductive containers .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL enables precise determination of bond lengths, angles, and stereochemistry. For example, refining twinned or high-resolution data with SHELXL’s least-squares algorithms can resolve disorder in phenyl or ester groups. Validate results using R-factor convergence (< 0.05) and check for Hirshfeld surface consistency. Advanced features like anisotropic displacement parameters improve accuracy for heavy atoms (e.g., sulfur in the isothiazole ring) .
Q. What strategies address contradictory pharmacological data (e.g., analgesic vs. ulcerogenic effects) in related compounds?
Methodological Answer:
- Dose-response studies : Compare ED₅₀ values for analgesic activity (e.g., tail-flick test) with ulcerogenic indices at varying doses.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenyl with fluorophenyl groups) to isolate bioactivity trends.
- Mechanistic assays : Evaluate COX-1/COX-2 inhibition ratios to assess anti-inflammatory specificity versus gastrointestinal toxicity.
- Statistical validation : Use ANOVA or multivariate analysis to confirm significance of observed differences .
Q. How can computational modeling predict the electronic effects of substituents on the isothiazole core?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Analyze electron-withdrawing/donating effects of substituents (e.g., nitro, methoxy) on the isothiazole’s aromaticity and reactivity. Correlate Hammett σ values with experimental reaction rates (e.g., nucleophilic substitution at the 5-position). Validate models using experimental spectroscopic data (e.g., ¹³C NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
